Glochidone

Übersicht

Beschreibung

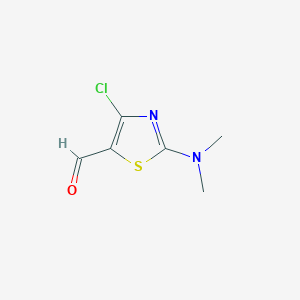

Glochidone is a triterpenoid with a CAS number 6610-55-5 . It is often used in research and development .

Synthesis Analysis

Glochidiol, a natural triterpenoid, has shown potentially antiproliferative activity in vitro . Glochidpurnoids A and B, two new coumaroyl or feruloyl oleananes, along with 17 known triterpenoids were obtained from the stems and twigs of Glochidion puberum .

Molecular Structure Analysis

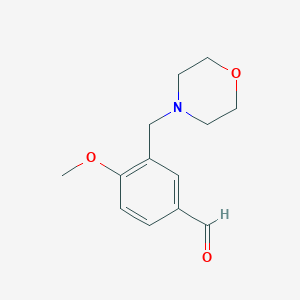

The molecular formula of Glochidone is C30H46O . Its average mass is 422.686 Da and its monoisotopic mass is 422.354858 Da . Glochidpurnoids A and B, two new coumaroyl or feruloyl oleananes, were elucidated by extensive spectroscopic data analyses, chemical methods, and single crystal X-ray diffraction .

Chemical Reactions Analysis

Glochidiol forms hydrogen bonds with residues of tubulin and inhibits tubulin polymerization in vitro with an IC50 value of 2.76 µM . It may interact with tubulin by targeting the colchicine binding site .

Physical And Chemical Properties Analysis

Glochidone has a molecular formula of C30H46O, an average mass of 422.686 Da, and a monoisotopic mass of 422.354858 Da . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Traditional Medicine and Ethnopharmacology

Glochidion eriocarpum: , a species closely related to Glochidone, has been traditionally used in various ethnic medicinal practices. The plant parts are utilized to treat conditions such as lacquer poison, diarrhea, dampness, and itching. This traditional knowledge provides a foundation for exploring Glochidone’s potential in modern ethnopharmacology .

Phytochemical Constituents

The genus Glochidion is known for its diverse chemical constituents, which have been the subject of intense research. These constituents include flavonoids, tannins, and other phenolic compounds that possess various pharmacological activities. Identifying and characterizing these compounds in Glochidone can lead to the discovery of new drugs .

Anticancer Activity

Studies on Glochidion velutinum , another species within the same genus, have shown cytotoxic activity against cancer cell lines, including prostate and breast cancer. The leaf extract and its fractions have been analyzed for their phenolic and flavonoid contents, which contribute to their anticancer properties. This suggests that Glochidone may also possess similar anticancer activities .

Pharmacological Effects

Glochidone and its related species have reported pharmacological effects in treating chronic and acute osteomyelitis, cirrhosis, chronic gastritis, hepatitis B, liver ascites, and malignant tumors. These effects are attributed to the various phytochemicals present in the plant, which warrant further investigation for Glochidone’s applications in pharmacology .

Clinical Applications

The compounds derived from the Glochidion genus have been patented for the treatment of certain diseases. This highlights the clinical potential of Glochidone in developing therapeutic agents for a range of health conditions. However, more scientific evidence is needed to support these applications .

Transdermal Delivery Systems

Research on Glochidion wallichianum has explored the development of microemulsions containing leaf extract for transdermal delivery. This suggests the possibility of using Glochidone in similar transdermal applications, which could enhance the bioavailability and therapeutic efficacy of its phytochemicals .

Wirkmechanismus

Target of Action

Glochidone, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .

Mode of Action

Glochidone interacts with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, a process critical for the formation of microtubules . The inhibition of tubulin polymerization disrupts the normal function of microtubules, leading to the arrest of cell division and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by glochidone is the microtubule assembly pathway . By inhibiting tubulin polymerization, glochidone disrupts the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as the inhibition of cell division and the induction of apoptosis .

Result of Action

Glochidone has been found to have potent antiproliferative activity against various cancer cell lines . In vitro, it effectively inhibits the growth of lung cancer cells . In vivo, it has been shown to inhibit the growth of lung cancer xenograft tumors in mice . These effects are likely due to its interaction with tubulin and the subsequent disruption of microtubule assembly .

Safety and Hazards

When handling Glochidone, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBYBHVDDGVPDF-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glochidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glochidone and where is it found?

A1: Glochidone is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].

Q2: What is the molecular formula and weight of Glochidone?

A2: Glochidone has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].

Q3: What are the key structural features of Glochidone?

A3: Glochidone possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].

Q4: How is Glochidone typically isolated and characterized?

A4: Glochidone is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].

Q5: What biological activities have been reported for Glochidone?

A5: Research suggests that Glochidone exhibits a range of biological activities, including:

- Cytotoxic activity: Glochidone has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].

- Antinociceptive activity: Studies have reported that Glochidone possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].

- Anti-inflammatory activity: Although less studied, Glochidone has shown potential anti-inflammatory effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)